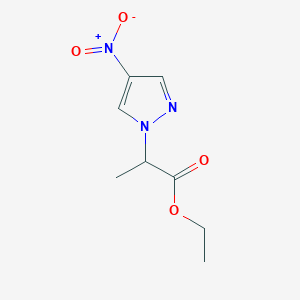

ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate

Beschreibung

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative characterized by a pyrazole ring with a nitro group at the 4-position and an ethyl propanoate side chain. Its molecular formula can be inferred as C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol.

Eigenschaften

IUPAC Name |

ethyl 2-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEYKTXCOYTLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitro-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C9H12N4O4

Molecular Weight : 228.22 g/mol

IUPAC Name : Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate

The compound features a pyrazole ring with a nitro group at the 4-position, which is crucial for its biological activity and reactivity. The ester functionality contributes to its solubility and stability in biological systems.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the development of drugs targeting various diseases:

- Antimicrobial Activity : Studies have shown that compounds containing pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions:

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are often more biologically active.

- Substitution Reactions : The ester group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals:

- Pesticides and Herbicides : Pyrazole derivatives are known for their efficacy as herbicides and fungicides, contributing to agricultural productivity .

- Plant Growth Regulators : The unique structural features of this compound may also allow it to function as a plant growth regulator, enhancing crop yields .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Synthesis of Bioactive Molecules

Research focused on synthesizing novel bioactive molecules utilizing this compound as a building block. The synthesized compounds demonstrated promising anti-inflammatory and anticancer activities in vitro, indicating their potential for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-Nitro-1H-Pyrazol-1-yl)Butanoate

- Molecular Formula : C₉H₁₃N₃O₄

- Key Difference: A butanoate chain (four-carbon ester) instead of propanoate.

- Reported purity: 95% .

Ethyl 3-(4-Nitropyrazol-1-yl)Propanoate

- Molecular Formula : C₇H₉N₃O₄

- Key Difference: The nitro group is attached to the pyrazole ring, but the ester is at the 3-position of the propanoate chain.

- Impact : Altered steric and electronic effects due to positional isomerism. Purity: 96% , suggesting efficient synthesis .

Substituent Variations on the Pyrazole Ring

Ethyl 2-(4-Amino-1H-Pyrazol-1-yl)Propanoate

- Molecular Formula : C₇H₁₁N₃O₂

- Key Difference: Replacement of the nitro group with an amino (-NH₂) group.

- Impact: The amino group is electron-donating, increasing the pyrazole ring's basicity and reactivity. This compound is likely more nucleophilic and less stable under oxidative conditions compared to the nitro analogue .

Ethyl 2-(4-Methyl-1H-Pyrazol-1-yl)Propanoate

- Molecular Formula : C₈H₁₂N₂O₂

- Key Difference : A methyl group replaces the nitro substituent.

- Purity: 95% .

Functional Group Modifications

2-(4-Methyl-1H-Pyrazol-1-yl)Propanoic Acid

- Molecular Formula : C₇H₁₀N₂O₂

- Key Difference : Carboxylic acid replaces the ethyl ester.

2-(4-Nitro-1H-Pyrazol-1-yl)Butanehydrazide

- Molecular Formula : C₇H₁₁N₅O₃

- Key Difference : Hydrazide group replaces the ester.

Heterocyclic and Application-Specific Analogues

Fenoxaprop Ethyl Ester

Methyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate

- Molecular Formula : C₇H₉IN₂O₂

- Key Difference : Iodo substituent and methyl ester.

- Impact : Bulky iodine may hinder reactivity but improve halogen bonding in crystal engineering. Purity: 97% .

Data Table: Key Comparative Properties

Biologische Aktivität

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-nitro-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is usually conducted under reflux conditions in ethanol to ensure complete conversion. The compound can undergo various chemical transformations, including reduction, substitution, and hydrolysis, which can yield different derivatives that may exhibit distinct biological activities .

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Properties:

Research indicates that compounds containing pyrazole moieties often demonstrate significant antimicrobial activity. This compound has shown potential against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects:

Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Anticancer Activity:

Compounds similar to this compound have been evaluated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways .

4. Enzyme Inhibition:

The compound's mechanism of action includes potential inhibition of specific enzymes involved in disease processes. This includes interactions with targets like dihydrofolate reductase, which is critical in cancer therapy .

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Bioreduction: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects .

- Ester Hydrolysis: The ester functionality can be hydrolyzed to release active carboxylic acids, which may interact with specific molecular targets such as enzymes or receptors involved in inflammation or infection .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Study B (2021) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha and IL-6 levels by up to 70% at a concentration of 20 µM compared to control groups. |

| Study C (2022) | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.